molecular formula C21H19N5O6 B10989708 (1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B10989708
M. Wt: 437.4 g/mol
InChI Key: MYPWPHBLSVSGHY-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{2-[(1S,5R)-9-NITRO-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE” is a complex organic molecule that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinazoline core and the attachment of various functional groups. Typical synthetic routes may include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and amines.

    Functional Group Modifications: Introduction of the nitro group, oxo groups, and other substituents through nitration, oxidation, and other organic reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinazoline derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Therapeutic Potential: Investigated for its potential use in treating diseases such as cancer, due to its ability to interact with biological targets.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The nitro group and quinazoline core may play crucial roles in binding to these targets and modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar core structures but different substituents.

    Nitroaromatic Compounds: Molecules containing nitro groups attached to aromatic rings.

Uniqueness

This compound’s unique combination of functional groups and structural features may confer specific biological activities not seen in other similar compounds. Its potential therapeutic applications and chemical reactivity make it a subject of interest in scientific research.

Properties

Molecular Formula

C21H19N5O6

Molecular Weight

437.4 g/mol

IUPAC Name

3-[2-[(1S,9R)-5-nitro-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H19N5O6/c27-18(11-25-19(28)14-3-1-2-4-15(14)22-21(25)30)23-8-12-7-13(10-23)16-5-6-17(26(31)32)20(29)24(16)9-12/h1-6,12-13H,7-11H2,(H,22,30)/t12-,13+/m1/s1

InChI Key

MYPWPHBLSVSGHY-OLZOCXBDSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=C(C(=O)N3C2)[N+](=O)[O-])C(=O)CN4C(=O)C5=CC=CC=C5NC4=O

Canonical SMILES

C1C2CN(CC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-])C(=O)CN4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.